molecular formula C16H12ClN3O2 B2906827 4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine CAS No. 338771-31-6

4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

Cat. No. B2906827
CAS RN: 338771-31-6
M. Wt: 313.74
InChI Key: KIYVHIIADWNBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine (4-CPPMP) is an organic compound that has been studied extensively due to its potential applications in various scientific fields. 4-CPPMP is a heterocyclic compound that contains a pyridine ring and a phenoxy ring. It is a versatile compound that can be used in organic synthesis, drug design, and biochemistry. In

Scientific Research Applications

Cancer Research: CDK2 Inhibition

4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine: derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can selectively target tumor cells. The compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .

Antitumor Activity and Cell Cycle Progression

These compounds also exhibit potent antitumor activity. One study highlighted a compound from this class that caused significant alteration in cell cycle progression and induced apoptosis within tumor cells . This suggests that derivatives of 4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine could be used to develop new antitumor drugs that not only inhibit tumor growth but also promote the death of cancer cells.

Molecular Docking and Drug Design

Molecular docking studies have confirmed that these compounds fit well into the active site of CDK2, forming essential hydrogen bonds, which is crucial for their inhibitory activity . This makes them valuable scaffolds in drug design, allowing researchers to modify and optimize these molecules for enhanced efficacy and specificity in targeting CDK2.

ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to predict the pharmacokinetic properties of these compounds . The studies suggest suitable profiles, indicating that these molecules have the potential to be developed into drugs with favorable absorption and distribution characteristics, as well as minimal toxicity.

Synthesis and Biomedical Applications

The synthesis of these compounds involves complex chemical reactions that yield a variety of derivatives with potential biomedical applications . The diversity of substituents that can be introduced into the pyrimidine scaffold allows for the exploration of a wide range of biological activities, making these compounds versatile tools in biomedical research.

Structural Motif in Active Ingredients

Pyrimidine derivatives, including 4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine , serve as key structural motifs in the development of active ingredients for pharmaceuticals . Their structural features are crucial for the biological activity of many drugs, and understanding their properties can lead to the creation of more effective and safer medications.

properties

IUPAC Name

4-(3-chlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-21-14-10-19-15(13-7-2-3-8-18-13)20-16(14)22-12-6-4-5-11(17)9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYVHIIADWNBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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